2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide
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Overview
Description
2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process. The obtained derivatives are then oxidized using copper (II) chloride, which removes two hydrogen atoms and induces cyclization to form the desired thiadiazole-pyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions can introduce different substituents to the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper (II) chloride, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while substitution reactions can yield various halogenated benzamides .
Scientific Research Applications
2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex heterocyclic compounds, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole core but differ in the attached functional groups and ring structures.
Thiazolo[3,2-a]pyridines: These compounds have a similar pyridine-thiadiazole fusion but differ in the position of the nitrogen atoms and the overall ring structure.
Uniqueness
2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide is unique due to its specific fusion of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-10-6-2-1-5-9(10)12(18)16-13-15-11-7-3-4-8-17(11)19-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUXPASBWYOWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C2N=C3C=CC=CN3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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